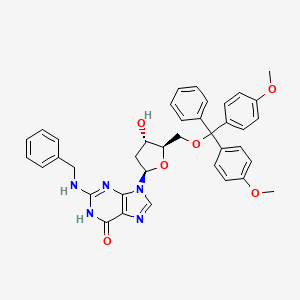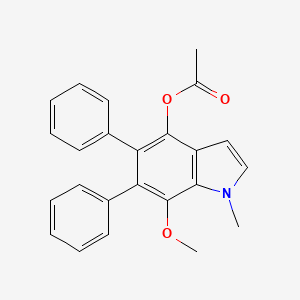
Thietan-3-yl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thietan-3-yl 2H-chromene-3-carboxylate is a compound that combines the structural features of thietane and chromene Thietane is a four-membered ring containing sulfur, while chromene is a benzopyran derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2H-chromenes is through cyclization reactions involving benzopyran ring formation . The thietane ring can be introduced via a rearrangement reaction using methanolic sodium methoxide .
Industrial Production Methods
Industrial production methods for Thietan-3-yl 2H-chromene-3-carboxylate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Thietan-3-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chromene or thietane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of chromene-3-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted chromenes and thietanes .
Applications De Recherche Scientifique
Thietan-3-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique properties may be utilized in the development of new materials with specific functionalities
Mécanisme D'action
The mechanism of action of Thietan-3-yl 2H-chromene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl coumarin-3-carboxylate:
N-Ethyl-2-oxo-2H-chromene-3-carboxamide-pyridine derivatives: These compounds also contain the chromene structure but differ in their functional groups and additional ring systems.
Uniqueness
Thietan-3-yl 2H-chromene-3-carboxylate is unique due to the presence of both the thietane and chromene rings, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable target for research and development .
Propriétés
Formule moléculaire |
C13H12O3S |
|---|---|
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
thietan-3-yl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H12O3S/c14-13(16-11-7-17-8-11)10-5-9-3-1-2-4-12(9)15-6-10/h1-5,11H,6-8H2 |
Clé InChI |
HXCYNNKSHAPNPK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








